6-Methyl-2-pyridinemethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-2-4-7(5-9)8-6/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVBSBMJQUMAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149952 | |

| Record name | 6-Methyl-2-pyridylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; mp = 32-34 deg C; [Alfa Aesar MSDS] | |

| Record name | 6-Methyl-2-pyridinemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20123 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1122-71-0 | |

| Record name | 6-Methyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-pyridylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1122-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-2-pyridylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2-pyridylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methyl-2-pyridinemethanol physical and chemical properties

An In-depth Technical Guide to 6-Methyl-2-pyridinemethanol for Advanced Research

Abstract

This compound is a substituted pyridine derivative that serves as a critical building block in organic synthesis. Characterized by a pyridine ring functionalized with both a methyl and a hydroxymethyl group, this compound exhibits a unique combination of basicity, hydrogen bonding capability, and reactivity.[1] Its structural features make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and novel materials.[1] This guide provides a comprehensive overview of its core physical and chemical properties, spectral characteristics, handling protocols, and applications, offering a technical resource for researchers and drug development professionals.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundation of any scientific investigation. This compound is cataloged under several identifiers, ensuring its unambiguous recognition in databases and publications.

-

IUPAC Name: (6-Methylpyridin-2-yl)methanol[4]

-

Common Synonyms: 6-Methyl-2-pyridylmethanol, 2-Hydroxymethyl-6-methylpyridine, 6-Hydroxymethyl-2-picoline[1][4]

The molecule's architecture, consisting of a pyridine core with substituents at the 2- and 6-positions, is fundamental to its chemical behavior.

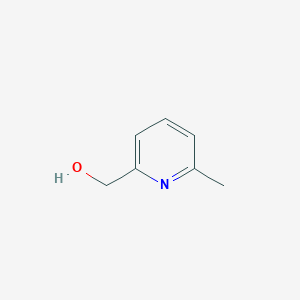

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various solvents and reaction conditions, influencing experimental design from purification to synthesis. The compound typically appears as a white or colorless to light yellow solid or liquid, depending on purity and ambient temperature.[1][5]

| Property | Value | Source(s) |

| Molecular Weight | 123.15 g/mol | [2][3][6] |

| Melting Point | 32-34 °C | [3][5][6] |

| Boiling Point | 105-108 °C at 12 mmHg | [3][4][5] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [5] |

| Solubility | Low in water; high in ethanol, acetic acid, benzene, and toluene. | [4][5] |

| pKa (Predicted) | 14.02 ± 0.10 | [5] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid. | [1][5] |

The presence of the nitrogen atom in the pyridine ring imparts basicity, while the hydroxymethyl group allows for hydrogen bonding, enhancing its solubility in polar organic solvents.[1]

Spectral Data Analysis: A Structural Confirmation Toolkit

Spectroscopic analysis is indispensable for verifying the identity and purity of a compound. The key spectral features of this compound are consistent with its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl (CH₃) protons, a singlet or doublet for the methylene (CH₂) protons of the hydroxymethyl group, and a broad singlet for the hydroxyl (OH) proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six unique carbons in the pyridine ring and its substituents.[7] The carbon attached to the oxygen will be shifted downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the 3300-3400 cm⁻¹ region, indicative of the O-H stretching of the alcohol group. Aromatic C-H and C=N stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (123.15 g/mol ).

These spectral fingerprints are crucial for quality control and for tracking the compound's conversion in chemical reactions.

Reactivity and Applications in Development

This compound is a versatile intermediate whose reactivity is governed by its functional groups.[1]

-

The Hydroxymethyl Group: This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to halides, ethers, and esters, providing a gateway to a wide range of derivatives.

-

The Pyridine Ring: The nitrogen atom can act as a base or a nucleophile. It can also be N-oxidized. The ring itself can participate in electrophilic substitution reactions, although it is less reactive than benzene.

This dual reactivity makes it a valuable scaffold in medicinal chemistry. Pyridine-containing compounds are integral to numerous therapeutic agents due to their ability to improve water solubility and engage in hydrogen bonding with biological targets.[8] Consequently, this compound is frequently used as a starting material in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound is classified as a hazardous substance and requires careful management.

5.1 GHS Hazard Classification

5.2 Recommended Handling Protocol Personnel should always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[11]

5.3 Storage Conditions To maintain its integrity, the compound should be stored in a cool, dry, and well-ventilated place.[4] The container must be kept tightly closed.[4] For long-term stability and to prevent potential degradation, it is often recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen).[4][5] It should be stored away from strong oxidizing and reducing agents.[4]

Experimental Workflow: Purification and Analysis

A self-validating workflow ensures the material used in subsequent experiments is of known purity. The following diagram outlines a typical process for the purification and analysis of this compound post-synthesis or upon receipt.

Caption: A standard workflow for the purification and analytical validation of this compound.

This protocol ensures that the material's identity, purity, and structural integrity are confirmed before its use as a critical intermediate, thereby upholding the principles of experimental reproducibility and trustworthiness.

Conclusion

This compound is a foundational building block whose utility is rooted in its straightforward structure and versatile reactivity. A thorough understanding of its physicochemical properties, spectral signatures, and handling requirements is paramount for its effective and safe use in research and development. This guide consolidates this essential technical information to support scientists and developers in leveraging this valuable compound to its full potential in the creation of next-generation chemical entities.

References

-

6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736. PubChem, National Center for Biotechnology Information. [Link]

-

This compound price & availability. MOLBASE. [Link]

-

2-hydroxymethyl-6-methyl-pyridine, 1122-71-0. The Good Scents Company. [Link]

-

This compound - [13C NMR] - SpectraBase. SpectraBase. [Link]

-

6-METHYL-2-PYRIDYLMETHANOL. precisionFDA. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. [Link]

Sources

- 1. CAS 1122-71-0: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound 98 1122-71-0 [sigmaaldrich.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound CAS#: 1122-71-0 [m.chemicalbook.com]

- 6. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1122-71-0|this compound|BLD Pharm [bldpharm.com]

- 10. 1122-71-0 this compound AKSci J91872 [aksci.com]

- 11. fishersci.com [fishersci.com]

6-Methyl-2-pyridinemethanol: A Technical Guide for Advanced Synthesis

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the use of 6-Methyl-2-pyridinemethanol (CAS No. 1122-71-0). It provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on practical, field-tested insights and methodologies.

Executive Summary: A Versatile Pyridinic Building Block

This compound, a substituted pyridine derivative, is a cornerstone in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a reactive hydroxyl group and a pyridine ring, allows for a diverse range of chemical transformations. This guide will elucidate the strategic advantages of employing this molecule in the design and synthesis of novel compounds, particularly within the pharmaceutical and materials science landscapes.

Core Physicochemical & Spectroscopic Data

A foundational understanding of the physicochemical and spectroscopic characteristics of this compound is essential for its effective application and quality control.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 1122-71-0[1] |

| Molecular Formula | C₇H₉NO[1] |

| Molecular Weight | 123.15 g/mol [1] |

| Appearance | White to off-white solid[1] |

| Melting Point | 32-34 °C[1] |

| Boiling Point | 105-108 °C at 12 mmHg |

| Solubility | Soluble in water, methanol, ethanol, and chloroform. |

Spectroscopic Profile: A Structural Signature

The identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals corresponding to the methyl, methylene, and aromatic protons. The aromatic region typically shows a characteristic splitting pattern for the three protons on the substituted pyridine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven unique carbon signals, which can be assigned to the methyl carbon, the methylene carbon, and the five distinct carbons of the pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad absorption band in the 3300-3100 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. Other significant peaks include those for C-H and C=N/C=C bonds.[2][3]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight with a prominent molecular ion peak at m/z = 123.15.

Synthesis and Production: From Precursor to Product

The most prevalent synthetic route to this compound commences with the selective oxidation of 2,6-lutidine (2,6-dimethylpyridine).

Synthesis Pathway Overview

Caption: General synthesis pathway from 2,6-lutidine.

Detailed Laboratory-Scale Synthesis Protocol

This protocol is a conceptualized procedure based on established chemical principles for the selective oxidation and subsequent reduction of 2,6-lutidine.

Step 1: Selective Mono-oxidation of 2,6-Lutidine

-

Rationale: The selective oxidation of one methyl group of 2,6-lutidine to a carboxylic acid is the critical step. This can be achieved using various oxidizing agents, with careful control of stoichiometry and reaction conditions to minimize over-oxidation. A patented method utilizes hydrogen peroxide with a tungsten-based catalyst.[4]

-

Procedure:

-

In a reaction vessel, dissolve 2,6-lutidine in glacial acetic acid.

-

Add a catalytic amount of a tungsten-based catalyst (e.g., sodium tungstate).

-

Slowly add hydrogen peroxide to the mixture while maintaining the temperature below 40 °C.

-

After the initial exothermic reaction subsides, gently heat the mixture to ensure complete conversion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, neutralize the reaction mixture and extract the 6-methyl-2-pyridinecarboxylic acid.

-

Step 2: Reduction of 6-Methyl-2-pyridinecarboxylic Acid

-

Rationale: The carboxylic acid is reduced to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.

-

Procedure:

-

In a separate, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in an anhydrous ether solvent such as tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 6-methyl-2-pyridinecarboxylic acid in THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the sequential addition of water and an aqueous base solution.

-

Filter the resulting aluminum salts and extract the aqueous layer with an organic solvent.

-

Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the crude product by distillation or chromatography to yield this compound.

-

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound provides two primary sites for chemical modification: the hydroxyl group and the pyridine ring.

Transformations of the Hydroxymethyl Group

The alcohol moiety is a versatile handle for a range of synthetic transformations.

-

Oxidation to Aldehyde: Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) can selectively oxidize the primary alcohol to 6-methyl-2-pyridinecarboxaldehyde, a valuable intermediate for further carbon-carbon bond-forming reactions.

-

Halogenation: The hydroxyl group can be readily converted to a good leaving group, such as a chloride, using reagents like thionyl chloride (SOCl₂).[5] This transformation proceeds via an SN2 mechanism, especially in the presence of a non-nucleophilic base like pyridine, and opens the door to a variety of nucleophilic substitution reactions.[5]

Reaction Schematic: Key Transformations

Caption: Key synthetic transformations of this compound.

The Pyridine Ring as a Ligand

The nitrogen atom of the pyridine ring, in conjunction with the oxygen of the hydroxymethyl group, allows this compound to function as an effective N,O-bidentate ligand. This chelation enhances the stability of metal complexes and finds applications in catalysis. For instance, it can be used to synthesize cobalt(II) complexes that have been studied for their ability to cleave DNA.

Applications in Drug Discovery and Development

While direct incorporation of this compound into final drug structures is not extensively documented in publicly available literature, its derivatives are crucial intermediates. The pyridine scaffold is a common motif in a vast number of pharmaceuticals due to its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties. Phenyl(pyridin-2-yl)methanol derivatives, for example, are important chiral backbones in the synthesis of various bioactive compounds.[6]

Safety, Handling, and Storage

As with all chemical reagents, adherence to strict safety protocols is paramount.

-

Hazard Summary: this compound is classified as an irritant, causing skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Conclusion

This compound is a synthetically versatile and valuable building block. Its accessible synthesis and the differential reactivity of its functional groups make it a strategic choice for the construction of complex molecular targets. A thorough understanding of its chemical behavior, as outlined in this guide, is key to unlocking its full potential in innovative research and development.

References

-

PubChem. (n.d.). 6-Methyl-2-pyridylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

- CN104610134A - Preparation method of 6-methyl-2-pyridyl methanol. (2015). Google Patents.

-

Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

-

St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound [13C NMR]. John Wiley & Sons, Inc. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide-pyridine complex: heptanal. Retrieved from [Link]

- CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative. (2020). Google Patents.

Sources

- 1. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. spectrabase.com [spectrabase.com]

- 4. CN104610134A - Preparation method of 6-methyl-2-pyridyl methanol - Google Patents [patents.google.com]

- 5. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 6. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure and Bonding of 6-Methyl-2-pyridinemethanol

Introduction

6-Methyl-2-pyridinemethanol, a substituted pyridine derivative, is a heterocyclic building block of considerable interest to the scientific community, particularly those in drug discovery and materials science. Its unique molecular architecture, featuring a pyridine ring functionalized with both a methyl and a hydroxymethyl group, provides a versatile scaffold for the synthesis of a wide array of complex molecules and coordination compounds. The strategic placement of these functional groups influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions, making it a valuable intermediate in the development of novel therapeutic agents and functional materials.

This guide provides a comprehensive technical overview of this compound, delving into its molecular structure, bonding characteristics, and spectroscopic signature. It further details a robust synthetic protocol, explores its reactivity, and highlights its applications as a ligand in coordination chemistry and as a scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Molecular Structure and Bonding

The structural and electronic properties of this compound are fundamental to its chemical behavior. A thorough understanding of its bonding is essential for predicting its reactivity and designing new molecules based on this scaffold.

Molecular Framework and Hybridization

This compound consists of a pyridine ring, an aromatic six-membered heterocycle, substituted at the 2-position with a hydroxymethyl group (-CH₂OH) and at the 6-position with a methyl group (-CH₃). The chemical formula is C₇H₉NO, and its molecular weight is 123.15 g/mol .[1][2] The nitrogen atom and the five carbon atoms of the pyridine ring are sp² hybridized, contributing to the planar, aromatic system. The methyl carbon is sp³ hybridized, while the carbon of the hydroxymethyl group is also sp³ hybridized. The oxygen atom of the hydroxyl group is sp³ hybridized, possessing two lone pairs of electrons.

Molecular Structure of this compound

Caption: Ball-and-stick representation of this compound.

Bond Lengths and Angles

While a specific single-crystal X-ray diffraction study for this compound was not identified in the surveyed literature, data from related structures, such as metal complexes of 2-pyridylmethanol, provide insights into its geometry.[3] The pyridine ring is expected to be nearly planar. The C-N bond lengths within the ring will be shorter than a typical C-N single bond, indicative of their aromatic character. The presence of the electron-donating methyl group and the hydroxymethyl group can induce slight distortions in the ring geometry and influence the bond lengths between the ring and the substituents.

Electronic Effects of Substituents

The electronic nature of the pyridine ring is significantly influenced by the substituents. The nitrogen atom is inherently electron-withdrawing, which generally makes the pyridine ring less reactive towards electrophilic aromatic substitution compared to benzene.[4] However, the methyl group at the 6-position is an electron-donating group through induction and hyperconjugation. This effect increases the electron density on the pyridine ring, particularly at the ortho and para positions relative to the methyl group. The hydroxymethyl group at the 2-position has a more complex influence; while the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, its lone pairs can participate in resonance, which can have an electron-donating effect. These competing electronic effects modulate the reactivity of both the pyridine ring and the functional groups themselves.[5]

Physicochemical and Spectroscopic Characterization

A comprehensive characterization of this compound is crucial for its identification, purity assessment, and application in various chemical processes.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The presence of the hydroxyl group and the pyridine nitrogen allows for hydrogen bonding, which influences its melting point, boiling point, and solubility.[1][6]

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [2] |

| Molecular Weight | 123.15 g/mol | [1] |

| CAS Number | 1122-71-0 | [1] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [6] |

| Melting Point | 32-34 °C | [1] |

| Boiling Point | 105-108 °C at 12 mmHg | [1] |

| pKa (predicted) | 14.02 ± 0.10 (for the hydroxyl proton) | [7] |

| Solubility | Low solubility in water; high solubility in ethanol, acetic acid, benzene, and toluene | [8] |

Spectroscopic Signature

Spectroscopic analysis provides a detailed fingerprint of the molecule's structure.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the methyl protons, and the hydroxyl proton. The aromatic region will display a characteristic splitting pattern for the three adjacent protons on the pyridine ring. The methyl group will appear as a singlet, and the methylene group will also be a singlet, though it may show coupling to the hydroxyl proton depending on the solvent and concentration. The hydroxyl proton's chemical shift is variable and depends on factors like solvent, temperature, and concentration.[9]

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The five sp² hybridized carbons of the pyridine ring will resonate in the downfield region (typically 120-160 ppm). The sp³ hybridized carbons of the methyl and hydroxymethyl groups will appear in the upfield region. The chemical shifts provide valuable information about the electronic environment of each carbon atom.[10][11]

2.2.3. FTIR Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and hydrogen bonding.

-

C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹ for the methyl and methylene groups.

-

C=C and C=N stretching (aromatic ring): A series of bands in the 1400-1600 cm⁻¹ region.

-

C-O stretch (primary alcohol): A strong band around 1050 cm⁻¹.[12]

2.2.4. Mass Spectrometry

In mass spectrometry, this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting fragments. Common fragmentation pathways for pyridylmethanols involve the loss of the hydroxyl group, water, or cleavage of the C-C bond between the ring and the hydroxymethyl group. The stability of the pyridinium cation contributes significantly to the observed fragmentation.

Synthesis and Reactivity

The synthesis of this compound is a key process for its availability in research and development. Its reactivity is governed by its functional groups.

Experimental Protocol for Synthesis

A common and efficient method for the synthesis of this compound is the oxidation of 2,6-lutidine (2,6-dimethylpyridine) followed by a rearrangement reaction. A patented method describes a high-selectivity oxidation and rearrangement process.[5]

Protocol: Synthesis of this compound from 2,6-Lutidine [5]

-

Reaction Setup: In a suitable reaction vessel, charge glacial acetic acid and 2,6-lutidine. The mass ratio of glacial acetic acid to 2,6-lutidine should be approximately 2.5:1.

-

Heating: Heat the mixture with stirring.

-

Oxidation: Add a catalytic amount of tungsten oxide (1-5% of the mass of 2,6-lutidine) to the heated mixture. Subsequently, add hydrogen peroxide portion-wise.

-

Rearrangement: The reaction proceeds through an N-oxide intermediate, which then undergoes an acetyl group introduction and a rearrangement to form an acetate ester of this compound.

-

Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions, to yield this compound.

-

Workup and Purification: The final product is isolated through extraction and purified by distillation to obtain high-purity this compound. This method reports yields of up to 93% and purity of 99.5%.[5]

Synthetic Workflow for this compound

Caption: A simplified workflow for the synthesis of this compound.

Reaction Mechanism

The transformation of the N-oxide intermediate in the presence of an acylating agent like acetic anhydride (formed in situ from acetic acid) is characteristic of the Boekelheide rearrangement .[6] The mechanism involves an initial acylation of the N-oxide oxygen, followed by deprotonation of the alpha-methyl group. This sets the stage for a[4][4]-sigmatropic rearrangement, which leads to the formation of the acetate ester of this compound. Subsequent hydrolysis cleaves the ester to afford the final product.[6]

Reactivity Profile

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it a Lewis base and a nucleophile. It can be protonated, alkylated, and can coordinate to metal centers.

-

Hydroxyl Group: The primary alcohol is a versatile functional group that can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted to esters and ethers, providing a handle for further molecular elaboration.[1]

-

Methyl Group: The methyl group can be a site for radical halogenation or can be oxidized under harsh conditions.

Applications in Drug Development and Coordination Chemistry

The unique structural features of this compound make it a valuable component in the design of bioactive molecules and functional metal complexes.

Intermediate in Pharmaceutical Synthesis

The pyridyl-methanol moiety is a recognized pharmacophore in medicinal chemistry. Derivatives of this compound have been investigated for a range of biological activities. For instance, compounds incorporating the (pyridin-2-yl)methanol scaffold have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders.[13] This highlights the role of this compound as a key starting material for the synthesis of novel therapeutics.

Ligand in Biologically Active Metal Complexes

This compound can act as a bidentate ligand, coordinating to metal ions through both the pyridine nitrogen and the hydroxyl oxygen. This chelation can lead to the formation of stable metal complexes with interesting biological properties. For example, it has been used as a ligand in the synthesis of cobalt(II) complexes that have shown the ability to cleave plasmid DNA, suggesting potential applications in the development of artificial nucleases or metal-based anticancer agents.[1]

Coordination of this compound to a Metal Center

Caption: Schematic of this compound acting as a bidentate ligand.

Safety, Toxicology, and Metabolism

For professionals in drug development, a thorough understanding of the safety and metabolic profile of a chemical intermediate is paramount.

Safety and Handling

This compound is classified as an irritant.[2] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. It should be used in a well-ventilated area or a fume hood.

Toxicology and Metabolism

Specific toxicological and metabolic studies on this compound are limited in the public domain. However, the toxicology of pyridine and its simpler derivatives has been studied. Pyridine itself can cause liver damage, and its metabolites, such as N-methylpyridinium, can exhibit toxicity.[14] The metabolism of pyridine compounds can proceed through N-oxidation and hydroxylation of the ring. The hydroxymethyl group of this compound could potentially be oxidized to a carboxylic acid or undergo conjugation reactions, such as glucuronidation, which are common metabolic pathways for primary alcohols. Further studies would be required to fully elucidate the metabolic fate and toxicological profile of this specific molecule.

Conclusion

This compound is a versatile and valuable chemical entity with a rich chemistry that underpins its utility in various scientific domains. Its well-defined structure, characterized by the interplay of an aromatic pyridine ring with electron-donating and functionalizable substituents, provides a robust platform for chemical synthesis. The detailed understanding of its spectroscopic properties, synthetic routes, and reactivity profile presented in this guide serves as a critical resource for researchers. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of key building blocks like this compound in enabling innovation is set to increase, making its in-depth study both timely and essential.

References

-

Boekelheide, V.; Linn, W. J. Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society. 1954 , 76 (5), 1286–1291. [Link]

- CN104610134A - Preparation method of 6-methyl-2-pyridyl methanol.

-

Pearson Education. EAS Reactions of Pyridine. [Link]

-

Lehto, S. G.; et al. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. 2016 , 59 (11), 5345-5358. [Link]

-

PubChem. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736. [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. This compound - Optional[FTIR] - Spectrum. [Link]

-

Fontenas, C.; Bejan, E.; Haddou, H. Aït; Balavoine, G. G. A. The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. Synthetic Communications. 1995 , 25 (5), 629-633. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70736, 6-Methyl-2-pyridylmethanol. [Link]

-

ResearchGate. Different coordination modes of saccharin in the metal complexes with 2-pyridylmethanol: Synthesis, spectroscopic, thermal and structural characterization. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis. [Link]

-

Royal Society of Chemistry. Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. [Link]

-

National Institutes of Health. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]

-

ResearchGate. Theoretical pKa calculations of substituted pyridines. [Link]

-

Fisher Scientific. This compound, 98%. [Link]

-

PubMed. Metabolism of carvedilol in man. [Link]

Sources

- 1. This compound 98 1122-71-0 [sigmaaldrich.com]

- 2. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of pyridalyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound(1122-71-0) 1H NMR [m.chemicalbook.com]

- 9. GSRS [precision.fda.gov]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Metabolism and excretion of piperonyl butoxide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 6-Methyl-2-pyridinemethanol

This in-depth technical guide provides a detailed analysis of the spectroscopic data of 6-Methyl-2-pyridinemethanol, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a thorough examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, underpinned by field-proven insights and experimental best practices.

Introduction

This compound (CAS No. 1122-71-0) is a substituted pyridine derivative with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol .[1] Its structure, featuring a methyl group and a hydroxymethyl group on the pyridine ring, makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide provides a comprehensive overview of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering a foundational reference for its use in research and development.

Molecular Structure and Key Features

The structural arrangement of functional groups in this compound dictates its characteristic spectroscopic signatures. Understanding this relationship is crucial for accurate data interpretation.

Caption: Standard workflow for NMR analysis of this compound.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound in CDCl₃ displays distinct signals corresponding to the aromatic protons, the methylene protons, the methyl protons, and the hydroxyl proton. The aromatic region is of particular diagnostic value for substituted pyridines. [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.6 | Triplet | 1H | H-4 |

| ~7.1 | Doublet | 1H | H-3 or H-5 |

| ~7.0 | Doublet | 1H | H-5 or H-3 |

| ~4.7 | Singlet | 2H | -CH₂- |

| ~2.5 | Singlet | 3H | -CH₃ |

| Variable | Broad Singlet | 1H | -OH |

Note: Actual chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The assignments for H-3 and H-5 are interchangeable without further 2D NMR analysis.

Interpretation: The downfield chemical shifts of the aromatic protons are characteristic of the electron-withdrawing nature of the nitrogen atom in the pyridine ring. The triplet for H-4 is due to coupling with both H-3 and H-5, while the doublets for H-3 and H-5 arise from their coupling to H-4. The singlet nature of the methylene and methyl protons indicates no adjacent protons to couple with. The hydroxyl proton often appears as a broad singlet and its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C-2 or C-6 |

| ~157 | C-6 or C-2 |

| ~137 | C-4 |

| ~121 | C-3 or C-5 |

| ~118 | C-5 or C-3 |

| ~64 | -CH₂- |

| ~24 | -CH₃ |

Note: The assignments for C-2/C-6 and C-3/C-5 are based on typical chemical shifts for substituted pyridines and may require 2D NMR experiments like HSQC and HMBC for definitive assignment.

Interpretation: The carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded and appear at the lowest field. The other aromatic carbons (C-3, C-4, and C-5) resonate at higher fields. The aliphatic carbons of the methylene and methyl groups are found at the highest field, as expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.

Caption: Standard workflow for ATR-IR analysis of a solid sample.

IR Spectrum Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃, -CH₂-) |

| ~1600, ~1570, ~1470 | Medium to Strong | C=C and C=N stretching vibrations of the pyridine ring |

| ~1450 | Medium | -CH₂- scissoring and -CH₃ asymmetric bending |

| ~1380 | Medium | -CH₃ symmetric bending |

| ~1050 | Strong | C-O stretch |

| 800-700 | Strong | Out-of-plane C-H bending (aromatic) |

Interpretation: The broad and strong absorption in the 3300-3100 cm⁻¹ region is a clear indication of the hydroxyl group involved in hydrogen bonding. The multiple bands in the 1600-1470 cm⁻¹ region are characteristic of the aromatic pyridine ring vibrations. The strong C-O stretching vibration around 1050 cm⁻¹ further confirms the presence of the alcohol functional group. The various C-H stretching and bending vibrations are consistent with the aliphatic and aromatic components of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of relatively small, volatile organic molecules.

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Mass Spectrum Data and Fragmentation Analysis

The mass spectrum of this compound will show a molecular ion peak (M⁺·) and several fragment ions.

| m/z | Relative Abundance | Proposed Fragment |

| 123 | Moderate | [C₇H₉NO]⁺· (Molecular Ion) |

| 122 | Moderate | [M-H]⁺ |

| 108 | Strong | [M-CH₃]⁺ |

| 92 | Strong | [M-OCH₃]⁺ or [M-CH₂OH]⁺ |

| 78 | Moderate | Pyridine ring fragment |

Interpretation: The peak at m/z 123 corresponds to the molecular weight of the compound, confirming its molecular formula. [1]A common fragmentation pathway for pyridines with alkyl substituents is the loss of a hydrogen radical to form a stable pyridinium-type ion, which would explain the peak at m/z 122. The loss of the methyl group (15 amu) leads to the fragment at m/z 108. A significant fragmentation is the loss of the hydroxymethyl group (31 amu), resulting in a peak at m/z 92, which is often a stable fragment. The peak at m/z 78 can be attributed to a fragment of the pyridine ring itself.

Conclusion

The comprehensive spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—provide a robust and self-validating system for the identification and characterization of this compound. The detailed interpretation of the spectra, grounded in the fundamental principles of spectroscopy and the specific structural features of the molecule, offers researchers and drug development professionals a reliable reference for their work. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for scientific integrity and progress in the chemical sciences.

References

Sources

A Technical Guide to the Solubility of 6-Methyl-2-pyridinemethanol in Organic Solvents

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 6-Methyl-2-pyridinemethanol (CAS 1122-71-0), a key intermediate in pharmaceutical and agrochemical synthesis. While quantitative solubility data in organic solvents is not extensively documented in public literature, this document synthesizes available qualitative information with fundamental chemical principles to offer a predictive understanding of its behavior. Furthermore, this guide furnishes researchers, scientists, and drug development professionals with robust, step-by-step experimental protocols for the precise determination of its solubility, ensuring methodological soundness and data integrity.

Introduction: The Significance of Solubility in Process Chemistry

This compound is a substituted pyridine derivative featuring both a methyl group and a hydroxymethyl group on the pyridine ring.[1] Its molecular structure imparts a unique combination of polarity and aromatic character, making it a versatile building block.[1] In drug development and process chemistry, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is paramount. Solubility dictates critical process parameters, including reaction kinetics, purification strategies (such as crystallization), formulation development, and bioavailability.

The dual functionality of this compound—a polar hydroxymethyl group capable of hydrogen bonding and a less polar methyl-substituted pyridine ring—suggests a nuanced solubility profile. The nitrogen atom in the pyridine ring also contributes to its basicity and potential for hydrogen bonding.[1] This guide will dissect these structural contributions to predict and rationalize its solubility in a range of organic solvents and provide the means to quantify this critical property.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [2][3] |

| Molecular Weight | 123.15 g/mol | [3] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [1] |

| Melting Point | 32-34 °C | [3] |

| Boiling Point | 105-108 °C at 12 mmHg | [2] |

| pKa (Predicted) | 14.02 ± 0.10 | [4] |

The presence of the hydroxyl (-OH) group and the pyridine nitrogen allows this compound to act as both a hydrogen bond donor and acceptor. This is a primary driver of its solubility in polar, protic solvents.

Qualitative Solubility Profile

Based on available safety data sheets and supplier information, the following qualitative solubility characteristics have been reported:

| Solvent Class | Solvent Examples | Reported Solubility | Rationale / Scientific Insight |

| Polar Protic | Water | Low Solubility | [2][4] |

| Ethanol, Acetic Acid | High Solubility | [2][4] | |

| Aromatic | Benzene, Toluene | Soluble | [2][4] |

This qualitative overview aligns with the fundamental chemical principle of "like dissolves like."[5] Polar functional groups drive solubility in polar solvents, while the aromatic core contributes to solubility in non-polar aromatic solvents.

Experimental Determination of Solubility: A Validating Protocol

Given the scarcity of quantitative data, a robust experimental approach is necessary. The following protocols are designed to provide accurate and reproducible solubility measurements.

Isothermal Shake-Flask Method (Gravimetric Analysis)

This method is a gold-standard technique for determining equilibrium solubility. The causality behind this choice is its directness; it measures the mass of dissolved solute in a saturated solution, providing an unambiguous concentration value.

Experimental Workflow Diagram:

Caption: Workflow for the Isothermal Shake-Flask Solubility Protocol.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound solid to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure equilibrium with a saturated solution.

-

Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25°C). Agitate the suspension for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the isothermal bath for at least 2 hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). Pre-warming the syringe to the experimental temperature prevents premature crystallization.

-

Gravimetric Analysis: Dispense the filtered supernatant into a pre-weighed, clean, and dry vial. Record the total mass of the vial and the saturated solution.

-

Solvent Evaporation: Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Final Weighing: Once the solute is completely dry, re-weigh the vial. The difference between this final mass and the initial vial mass gives the mass of the dissolved this compound.

-

Calculation: The solubility can be calculated using the masses of the dissolved solute and the solvent (determined by subtracting the solute mass from the total solution mass).

High-Throughput UV-Vis Spectrophotometry Method

For more rapid screening across multiple solvents, a spectrophotometric approach can be employed, provided the solute has a distinct chromophore. This method's self-validating system relies on the creation of a robust calibration curve.

Logical Relationship Diagram:

Caption: Logic flow for determining solubility via UV-Vis spectroscopy.

Step-by-Step Methodology:

-

Calibration Curve Construction:

-

Prepare a stock solution of this compound of a precise, known concentration in the solvent of interest.

-

Perform a series of accurate serial dilutions to create several standard solutions of lower concentrations.

-

Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot absorbance versus concentration. A linear regression of this data yields the calibration curve, which must have an R² value > 0.99 for trustworthiness.[6]

-

-

Saturated Solution Analysis:

-

Prepare a saturated solution as described in the shake-flask method (Steps 1-3).

-

Carefully filter the supernatant.

-

Accurately dilute a known volume of the filtered supernatant with the same solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of this diluted sample.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample from its absorbance.

-

Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

-

Conclusion and Future Directions

This guide establishes a framework for understanding and quantifying the solubility of this compound. While qualitative data suggests high solubility in polar organic solvents like ethanol and moderate solubility in aromatic solvents, precise, temperature-dependent quantitative data is essential for robust process design and formulation. The detailed experimental protocols provided herein offer a clear path for researchers to generate this critical data. By correlating the empirical results with the molecule's structural features—hydrogen bonding capacity and aromaticity—a predictive and comprehensive solubility model can be developed, accelerating future research and development efforts involving this important chemical intermediate.

References

-

Solubility of Things. Pyridine. Retrieved from [Link]

-

Academia. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubChem. 6-Methyl-2-pyridylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

Sources

- 1. CAS 1122-71-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1122-71-0 [m.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Navigating Thermal Frontiers: A Technical Guide to the Stability and Decomposition of 6-Methyl-2-pyridinemethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide to the thermal analysis of 6-Methyl-2-pyridinemethanol. Due to a lack of publicly available experimental TGA/DSC data for this specific compound, the quantitative data and decomposition pathways presented herein are hypothetical. They are, however, constructed based on established principles of thermal analysis and the known decomposition patterns of related chemical structures. This guide is intended to serve as a foundational resource and a template for experimental design and data interpretation.

Introduction: The Significance of this compound in Modern Chemistry

This compound, a substituted pyridine derivative, is a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, featuring a pyridine ring with both a methyl and a hydroxymethyl substituent, offers multiple sites for chemical modification, making it a valuable intermediate.[2] As with any chemical entity intended for use in sensitive applications such as drug development, a thorough understanding of its physicochemical properties is paramount. Among these, thermal stability is a critical parameter that dictates storage conditions, handling procedures, and the feasibility of its use in various synthetic routes that may involve elevated temperatures.

This guide provides a comprehensive overview of the thermal stability and decomposition of this compound. While specific experimental data for this compound is not extensively reported in peer-reviewed literature, this document will leverage data from analogous structures and foundational principles of thermal analysis to provide a robust framework for its study. We will delve into the theoretical aspects of its decomposition, propose a rigorous experimental protocol for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the potential decomposition products and pathways.

Physicochemical Properties and Expected Thermal Behavior

Before embarking on thermal analysis, it is essential to understand the basic physicochemical properties of this compound, as these will inform the experimental design.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | |

| Molecular Weight | 123.15 g/mol | |

| Melting Point | 32-34 °C | |

| Boiling Point | 105-108 °C at 12 mmHg | |

| Appearance | Low melting solid or liquid, yellow-brown | [3] |

The relatively low melting point indicates that this compound will be in a liquid state during a significant portion of a typical thermal analysis experiment. The boiling point at reduced pressure suggests that under atmospheric pressure, it will likely boil at a higher temperature, and volatilization may compete with decomposition.

Based on the thermal behavior of related compounds, such as 4-pyridinemethanol which shows a maximum rate of mass loss at approximately 217 °C (corresponding to its boiling point), we can hypothesize that this compound will exhibit significant mass loss due to volatilization in a similar temperature range.[4] Decomposition is likely to occur at temperatures exceeding the boiling point. Studies on 2-methylpyridine N-oxide show decomposition initiating above 200 °C.[5] Therefore, a multi-stage thermal degradation process can be anticipated: melting, volatilization, and finally, decomposition at higher temperatures.

Proposed Experimental Protocol for Thermal Characterization

To definitively determine the thermal stability and decomposition profile of this compound, a combined TGA and DSC analysis is recommended.

Instrumentation

A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently is ideal, as it ensures that the mass loss and thermal events are measured on the same sample under identical conditions.[6] Alternatively, separate high-precision TGA and DSC instruments can be used.[7] For the analysis of decomposition products, a TGA instrument coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is highly recommended. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would provide the most detailed separation and identification of volatile and semi-volatile decomposition products.[8][9]

Step-by-Step Experimental Workflow

-

Sample Preparation: Use a high-purity sample of this compound (≥98%).[10] Given its low melting point, the sample may be a solid or liquid at room temperature. Handle the sample in a controlled environment to minimize moisture absorption.

-

TGA/DSC Sample Loading:

-

Tare an appropriate sample pan (e.g., aluminum or platinum).

-

Accurately weigh 5-10 mg of the sample into the pan.

-

Place the pan in the TGA/DSC instrument.

-

-

Experimental Conditions:

-

Atmosphere: Run experiments under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 50-100 mL/min) and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen at the same flow rate). This will help to distinguish between thermal decomposition and oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events, while a faster rate (e.g., 20 °C/min) can be used for preliminary screening.

-

-

Data Collection: Record mass change (TGA), the derivative of mass change (DTG), and heat flow (DSC) as a function of temperature.

-

Data Analysis and Interpretation

-

TGA Curve:

-

Onset of Mass Loss (Tonset): The temperature at which significant mass loss begins. This is a key indicator of the initiation of volatilization or decomposition.

-

Decomposition Stages: Identify distinct steps in the mass loss curve, which may correspond to the loss of specific functional groups or the formation of stable intermediates.

-

Residual Mass: The mass of the sample remaining at the end of the experiment. In an inert atmosphere, this may be char, while in an oxidative atmosphere, it is expected to be close to zero.

-

-

DTG Curve:

-

The peaks in the DTG curve indicate the temperatures of maximum rates of mass loss (Tmax) for each stage.

-

-

DSC Curve:

-

Melting Endotherm: A sharp endothermic peak corresponding to the melting of the sample.

-

Boiling/Volatilization Endotherm: A broad endotherm associated with the energy required for vaporization.

-

Decomposition Exotherms/Endotherms: Decomposition processes can be either exothermic (bond formation is more energetic than bond breaking) or endothermic (bond breaking is more energetic).

-

Visualization of the Experimental Workflow

Caption: Proposed experimental workflow for the thermal analysis of this compound.

Hypothetical Thermal Decomposition Profile and Mechanism

In the absence of experimental data, a plausible decomposition pathway can be proposed based on the chemical structure of this compound and the known decomposition patterns of related compounds.

Expected TGA/DSC Results

-

Below 100 °C: An endothermic peak in the DSC curve between 32-34 °C corresponding to melting, with no associated mass loss in the TGA.

-

100-250 °C: A significant mass loss in the TGA accompanied by a broad endotherm in the DSC, primarily due to volatilization. The onset of this mass loss will be dependent on the atmospheric pressure.

-

Above 250 °C (Inert Atmosphere): The initiation of thermal decomposition. This is likely to be a complex, multi-step process. The initial steps could involve the cleavage of the C-O bond of the hydroxymethyl group or reactions involving the methyl group. At higher temperatures, cleavage of the pyridine ring may occur, leading to the formation of smaller nitrogen-containing fragments and a carbonaceous residue.

-

Above 250 °C (Oxidative Atmosphere): Decomposition will likely occur at a lower temperature compared to the inert atmosphere and will be highly exothermic. The final residual mass is expected to be near zero due to the complete combustion of the organic material.

Proposed Decomposition Pathways

The decomposition of this compound is likely to proceed through several competing pathways. The initial steps are crucial in determining the final product distribution.

-

Dehydration: The alcohol functional group could undergo intermolecular or intramolecular dehydration to form an ether or an alkene-like structure, respectively, though the latter is less likely for a primary alcohol without a strong acid catalyst.

-

Homolytic Cleavage: At elevated temperatures, the weaker bonds are likely to break first. The C-C bond between the pyridine ring and the hydroxymethyl group, and the C-H bonds of the methyl group are potential sites for initial homolytic cleavage, leading to the formation of radical species.

-

Ring Opening and Fragmentation: At very high temperatures, the aromatic pyridine ring can undergo cleavage. This is consistent with studies on the high-temperature pyrolysis of pyridine, which has been shown to produce species like hydrogen cyanide (HCN).[11]

Visualization of a Hypothetical Decomposition Pathway

Caption: A hypothetical decomposition pathway for this compound under inert conditions.

Identification of Decomposition Products

Safety Data Sheets for this compound list hazardous decomposition products as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3] These are expected products of complete combustion in an oxidative atmosphere. In an inert atmosphere, a more complex mixture of products is anticipated. Based on the decomposition of related compounds like 2-methylpyridine N-oxide and pyridine, other potential products include:

-

2-Picoline (2-Methylpyridine)

-

Pyridine [5]

-

Hydrogen Cyanide (HCN) [11]

-

Benzene and other aromatic hydrocarbons [11]

-

Various nitriles [11]

The definitive identification of these products would require techniques such as TGA-MS, TGA-FTIR, or Py-GC-MS.

Implications for Drug Development and Handling

A thorough understanding of the thermal stability of this compound is crucial for:

-

Process Safety: Preventing runaway reactions during synthesis at elevated temperatures.

-

Product Purity: Avoiding the formation of degradation impurities that could affect the quality and safety of the final active pharmaceutical ingredient (API).

-

Storage and Shelf-life: Establishing appropriate storage conditions to ensure the long-term stability of the compound.

-

Formulation Development: Ensuring that the compound can withstand processing steps such as drying and milling.

Conclusion

While specific experimental data on the thermal decomposition of this compound is currently limited in the public domain, a robust scientific approach can be employed to characterize its stability. By utilizing standard thermal analysis techniques such as TGA and DSC, coupled with methods for evolved gas analysis, a comprehensive understanding of its thermal properties can be achieved. The hypothetical framework and detailed experimental protocol provided in this guide serve as a valuable starting point for researchers and scientists working with this important chemical intermediate. The insights gained from such studies are essential for ensuring the safe and effective use of this compound in pharmaceutical development and other high-purity applications.

References

- Thermo Fisher Scientific. (2021). Safety Data Sheet: this compound.

- Beteringhe, A., et al. (2007). A DSC study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. Analele Universității din București – Chimie, Anul XVI (serie nouă), vol. I, 69-74.

-

Biftu, T. (1975). Kinetics of the Thermal Decomposition of Pyridine. Masters Theses. 2431. [Link]

- Chen, J. R., et al. (2009). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst.

- Xie, J., et al. (2026). Revisiting the kinetics of pyridine pyrolysis. Part 2: Model development and validation.

- Craig, D. Q. M. (2003). The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies. International Journal of Pharmaceutics, 264(1-2), 149-160.

- Sabourin, J. A., et al. (1998). Comprehensive kinetic study for pyridine hydrodenitrogenation on (Ni)WP/SiO2 catalysts. Industrial & Engineering Chemistry Research, 37(3), 853-861.

- Zhang, L., et al. (2021). Sorafenib and regorafenib salts with improved physicochemical properties. CrystEngComm, 23(4), 929-938.

- Fjelde, I., et al. (2016). Thermal stability and interactions with sedimentary rocks under typical reservoir conditions of selected pyridines investigated as phase partitioning tracers. Journal of Petroleum Science and Engineering, 147, 725-733.

- Di, Y-Y., et al. (2007). Thermodynamic Studies of 4-pyridinemethanol. Chemical Research in Chinese Universities, 23(5), 589-592.

- Irie, M., et al. (2001). Photochromism of dithiazolylethenes having pyridyl and N-methylpyridinium groups. Journal of Photochemistry and Photobiology A: Chemistry, 140(1), 7-13.

- Chauhan, A., & Jain, R. K. (2008). Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1.

-

NETZSCH-Gerätebau GmbH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). [Link]

- The Royal Society of Chemistry. (2019). Experimental General Methods. [Link to a representative RSC experimental methods section, if available].

-

PubChem. (n.d.). 6-Methyl-2-pyridylmethanol. [Link]

- Wang, C., et al. (2018).

-

PubChem. (n.d.). 3-Hydroxy-2-hydroxymethyl-6-methylpyridine. [Link]

- Wang, Q., et al. (2024). Evolution of Methanol Molecules within Pyridine-Modified Mordenite Unveiled by Solid-State NMR Spectroscopy.

- Gkolfi, P., et al. (2025). Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand. Journal of Inorganic Biochemistry, 269, 112880.

- Al-Otaibi, J. S., et al. (2019). Synthesis, growth, thermal, optical and mechanical studies on 2-amino-6-methylpyridinium 4-hydroxybenzoate. Journal of Molecular Structure, 1179, 75-84.

- Li, Y., et al. (2025). A Novel In Situ Route to Fabricate PMIA/Graphene Oxide Nanocomposites with Tailored Multifunctional Properties. Polymers.

-

Fisher Scientific. (n.d.). This compound, 98%. [Link]

- Herrera-Alonso, M., et al. (2007). A Simple and Rapid Preparation of Poly(Glycolide) (PGA) Oligomers Catalyzed by Decamolybdate Anion in the Presence of Aliphatic Alcohols. Journal of Polymer Science Part A: Polymer Chemistry, 45(15), 3245-3255.

- Valentini, L., et al. (2006). Carbon Nanotubes Composites: Processing, Grafting and Mechanical and Thermal Properties. AIP Conference Proceedings, 849(1), 134-141.

- Huang, S., et al. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. LCGC North America, 40(5), 223-228.

- Huang, S., et al. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols.

- Kaczmarek, M. (2010). Study on the thermal properties of poly(vinyl alcohol) in the presence of collagen. Copernican Letters, 1, 111-116.

- Asandei, D., et al. (2005). Some characteristics of poly(vinyl alcohol) with azido aromatic groups. Revue Roumaine de Chimie, 50(7-8), 619-624.

- Mellouk, S., et al. (2023). Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN3P Pincer Complex.

- Lazrak, A., et al. (2018). Uncertainty of Thermal Characterization of Phase Change Material by Differential Scanning Calorimetry Analysis. Journal of Solar Energy Engineering, 140(5).

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 1122-71-0: this compound | CymitQuimica [cymitquimica.com]

- 3. www2.oberlin.edu [www2.oberlin.edu]

- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. scholarworks.wmich.edu [scholarworks.wmich.edu]

An In-Depth Technical Guide to the Safe Handling and Use of 6-Methyl-2-pyridinemethanol

Introduction

6-Methyl-2-pyridinemethanol, a substituted pyridine derivative, is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its bifunctional nature, possessing both a nucleophilic alcohol and a basic pyridine ring, makes it a versatile reagent in organic synthesis.[2] However, these same properties necessitate a thorough understanding of its reactivity and toxicology to ensure safe handling in a research and development setting. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in an understanding of its chemical properties and potential hazards. It is intended for researchers, scientists, and drug development professionals who may handle this compound.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance.[1] The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[3] Understanding the mechanistic basis of these hazards is crucial for effective risk mitigation.

1.1. Toxicological Profile: A Mechanistic Perspective

The irritant nature of pyridine compounds often stems from their basicity and ability to interact with biological membranes and proteins. The lone pair of electrons on the nitrogen atom can disrupt cellular processes, leading to inflammation and irritation upon contact with skin and mucous membranes.[5] Ingestion of pyridine compounds can lead to gastrointestinal upset, and in severe cases of exposure to pyridine itself, neurological and hepatic effects have been observed.[5]

1.2. Physicochemical Properties and Associated Risks

A comprehensive understanding of the compound's physical properties is the foundation of a robust safety protocol.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | |

| Appearance | White to light yellow/brown solid or liquid | [2] |

| Melting Point | 32-34 °C | [3] |

| Boiling Point | 105-108 °C at 12 mmHg | |

| Flash Point | 109 °C (228.2 °F) - closed cup | |

| Vapor Pressure | 0.0883 mmHg at 25°C | |

| Water Solubility | Low solubility | [6] |

| Solubility in Organic Solvents | Highly soluble in ethanol and acetic acid. Soluble in benzene and toluene. | [6] |

| pKa (Predicted) | 14.02 ± 0.10 | [7] |

The relatively low melting point indicates that this compound may be encountered as either a solid or a liquid depending on the ambient laboratory temperature. Its combustible nature, evidenced by the flash point, requires stringent control of ignition sources.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective in handling this compound is to prevent all routes of exposure: inhalation, skin contact, eye contact, and ingestion.

2.1. Ventilation: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[1] This is critical to prevent the inhalation of any dust or vapors, which can cause respiratory irritation.[3]

2.2. Personal Protective Equipment: A Self-Validating System

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection : Chemical safety goggles are mandatory.[1] A face shield should be worn in situations with a higher risk of splashing, such as during transfers of larger quantities or when handling the material under pressure or heat.

-

Skin Protection :

-